4-Methylphenethylamine

Vue d'ensemble

Description

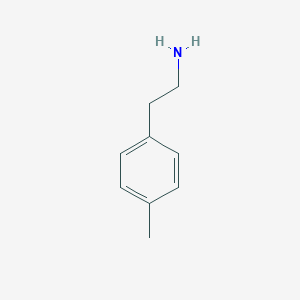

4-Methylphenethylamine (CAS 3261-62-9) is a substituted phenethylamine with the molecular formula C₉H₁₃N (molecular weight: 135.21 g/mol). It consists of a phenethylamine backbone (a benzene ring linked to an ethylamine chain) with a methyl group at the para position of the aromatic ring . Key properties include:

Méthodes De Préparation

Leuckart Reaction

The Leuckart reaction offers a solvent-free alternative for synthesizing 4-methylphenethylamine, utilizing ammonium formate as both the nitrogen source and reducing agent. This method is advantageous for large-scale production due to minimal by-product generation.

Procedure and Catalysis

A mixture of 4-methylphenylacetone and ammonium formate is heated to 160–180°C for 8–12 hours, during which the ketone undergoes reductive amination. The reaction produces N-formyl-4-methylphenethylamine, which is hydrolyzed under acidic conditions (e.g., HCl) to yield the free amine .

Yield and Scalability

Reported yields for this method average 70–75%, with scalability demonstrated at kilogram-scale batches . The primary limitation is the requirement for high temperatures, which may degrade heat-sensitive substrates.

By-Product Analysis

GC-MS analyses identify minor by-products such as N-methylated derivatives and formamide adducts, constituting <5% of the total product . These impurities are removed via aqueous workup and distillation under reduced pressure.

Hydrogenation of Nitriles

Hydrogenation of 4-methylbenzyl cyanide provides a direct route to this compound, bypassing intermediate imine formation. This method is particularly suited for substrates prone to keto-enol tautomerization.

Catalytic Hydrogenation

In a representative protocol, 4-methylbenzyl cyanide is dissolved in ethanol and hydrogenated at 60 psi using Raney nickel as the catalyst. The reaction typically completes within 6 hours, affording the amine in 80–85% yield . Platinum oxide (PtO₂) catalysts offer faster reaction times (3–4 hours) but at higher cost .

Solvent and Temperature Effects

Polar aprotic solvents such as tetrahydrofuran (THF) enhance reaction rates by improving substrate solubility. Elevated temperatures (50–60°C) further accelerate hydrogenation but risk over-reduction to secondary amines .

Enzymatic Hydroamination

Recent advances in biocatalysis have enabled the synthesis of this compound via enzymatic hydroamination, leveraging EDDS lyase to catalyze C–N bond formation .

Substrate Specificity and Conversion

EDDS lyase accepts p-methylphenethylamine (2g) as a substrate, facilitating its addition to fumaric acid in phosphate buffer (pH 8.5) at 25°C . Conversions reach 88–91% within 24 hours, with no detectable racemization .

Advantages Over Chemical Methods

This method operates under mild conditions, eliminating the need for toxic reagents or high-pressure equipment. However, enzyme stability and substrate scope limitations currently restrict industrial adoption .

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Catalyst/Reagent | Reaction Time |

|---|---|---|---|---|

| Reductive Amination | 78–85 | >98 | NaBH₃CN, Pd/C | 12–24 h |

| Leuckart Reaction | 70–75 | 95 | NH₄HCO₂ | 8–12 h |

| Nitrile Hydrogenation | 80–85 | 97 | Raney Ni, H₂ | 4–6 h |

| Enzymatic Hydroamination | 88–91 | >99 | EDDS Lyase | 24 h |

Analyse Des Réactions Chimiques

Types of Reactions

4-Methylphenethylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into more saturated amines.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

Oxidation: 4-Methylbenzaldehyde, 4-methylbenzoic acid.

Reduction: 4-Methylcyclohexylamine.

Substitution: Various substituted this compound derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

1. Neuropharmacology

4-MPEA has been studied for its effects on the central nervous system (CNS). Research indicates that it acts as a nonselective transporter substrate capable of releasing dopamine and serotonin from neurons both in vitro and in vivo . This property makes it a candidate for studying the mechanisms of action of psychoactive substances.

2. Stimulant Properties

Preclinical studies demonstrate that 4-MPEA exhibits stimulant-like effects similar to those of amphetamines. It has been shown to inhibit the reuptake of serotonin (SERT), dopamine (DAT), and norepinephrine (NET), leading to increased levels of these neurotransmitters in the brain . This characteristic has implications for its potential use in treating conditions like attention deficit hyperactivity disorder (ADHD) and depression.

3. Monoamine Oxidase Inhibition

4-MPEA has been found to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines in the brain. This inhibition can lead to elevated levels of neurotransmitters, contributing to its stimulant effects . The compound's ability to modulate MAO activity presents opportunities for further research into its therapeutic uses.

Case Study 1: Abuse Potential Assessment

In a study assessing the abuse potential of 4-MPEA, researchers conducted intracranial self-stimulation tests in rats. The results indicated that while 4-MPEA shares some rewarding properties with amphetamines, elongating the N-alkyl chain reduces its abuse-related effects . This finding suggests that modifications to the compound's structure can influence its potential for addiction.

Case Study 2: Toxicity and Safety Profile

Reports have documented acute toxicity associated with 4-MPEA, including fatalities linked to its recreational use . Understanding the toxicological profile is crucial for evaluating its safety and potential therapeutic applications. Further research is needed to elucidate the metabolic pathways and interactions with other substances.

Mécanisme D'action

4-Methylphenethylamine exerts its effects primarily through its action as an agonist of the trace amine-associated receptor 1 (TAAR1). This receptor is involved in the modulation of neurotransmitter systems, including dopamine and serotonin pathways. By activating TAAR1, this compound can influence mood, cognition, and other physiological processes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Phenethylamine (Unsubstituted)

- Structure : Lacks substituents on the benzene ring.

- Key Differences :

4-Bromophenethylamine

- Structure : Contains a bromine atom at the para position instead of a methyl group.

- Key Differences :

4-Hydroxyphenethylamine (Tyramine)

- Structure : Hydroxyl group at the para position.

- Key Differences :

2,5-Dimethoxy-4-methylphenethylamine (2C-D)

- Structure : Methoxy groups at positions 2 and 5, plus a methyl group at position 4.

- Key Differences: Psychoactivity: 2C-D is a known psychedelic, while this compound lacks documented psychoactive properties . Spectral Data: NMR and FTIR profiles differ significantly due to methoxy substituents .

Comparative Data Table

Mechanistic and Functional Insights

- Synthetic Utility : this compound’s stability under solid-phase synthesis conditions makes it preferable for polypeptoid production over brominated analogs .

- Toxicity Profile : Unlike 2C-D, this compound lacks evidence of serotonergic activity but shares risks of convulsions and respiratory depression in overdose scenarios .

Activité Biologique

4-Methylphenethylamine (4-MPEA), a compound related to amphetamines, has garnered attention due to its biological activity and potential applications in various fields, including pharmacology and sports supplementation. This article provides a comprehensive overview of the biological activity of 4-MPEA, focusing on its pharmacodynamics, receptor interactions, and related case studies.

Chemical Structure and Properties

This compound is a substituted phenethylamine with a methyl group at the para position of the phenyl ring. Its structural formula can be represented as follows:

- Chemical Formula : C₉H₁₃N

- Molecular Weight : 135.21 g/mol

Research indicates that 4-MPEA exhibits significant activity at monoamine transporters, particularly affecting the release and reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. The compound has been shown to inhibit monoamine oxidase (MAO), leading to increased levels of these neurotransmitters in the brain.

Table 1: Summary of Receptor Interactions

| Receptor Type | Interaction Type | Affinity (Ki) |

|---|---|---|

| Dopamine Transporter (DAT) | Substrate Release | Moderate |

| Norepinephrine Transporter (NET) | Substrate Release | Moderate |

| Serotonin Transporter (SERT) | Substrate Release | High |

| MAO-A | Inhibition | Potent |

| MAO-B | Inhibition | Potent |

Pharmacological Effects

- Stimulant Effects : 4-MPEA has been reported to exhibit stimulant properties similar to those of amphetamine. It enhances alertness, energy levels, and mood.

- Anorectic Effects : Studies indicate that 4-MPEA can suppress appetite, making it a candidate for weight management applications.

- Potential for Abuse : Due to its stimulant effects, there are concerns regarding the potential for abuse and dependency.

Study on MAO Inhibition

A study demonstrated that 4-methylamphetamine (a closely related compound) was more potent than amphetamine in inhibiting MAO in animal models. This inhibition led to elevated levels of serotonin and dopamine, suggesting similar effects may be observed with 4-MPEA .

Clinical Observations

In a clinical setting, users reported effects such as increased energy and enhanced mood when consuming supplements containing 4-MPEA. However, there were also reports of adverse effects including hypertension and anxiety at higher dosages .

Safety and Regulatory Status

The World Anti-Doping Agency (WADA) has classified β-methylphenethylamine (BMPEA), an isomer of 4-MPEA, as a prohibited substance due to its stimulant properties. This classification raises concerns about the use of 4-MPEA in dietary supplements and sports nutrition products .

Table 2: Regulatory Status of Related Compounds

| Compound Name | Regulatory Status | Notes |

|---|---|---|

| This compound | Not specifically regulated | Under investigation for safety |

| β-Methylphenethylamine (BMPEA) | Prohibited by WADA | Classified as a doping agent |

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 4-Methylphenethylamine, and what parameters critically influence yield and purity?

- Methodological Answer : While commercial synthesis is common (e.g., via reductive amination of 4-methylacetophenone), lab-scale synthesis may involve catalytic hydrogenation of nitriles or imines. Critical parameters include temperature control (215°C boiling point ), catalyst selection (e.g., Raney nickel), and inert atmosphere use to prevent oxidation. Purity can be monitored via GC-MS or HPLC, with attention to byproducts like 4-methylacetophenone residues .

Q. Which analytical techniques are optimal for characterizing this compound’s structural and electronic properties?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (e.g., δ ~2.3 ppm for methyl group, δ ~7.1 ppm for aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 135.105 .

- Infrared Spectroscopy (IR) : Stretching vibrations for NH₂ (~3350 cm⁻¹) and aromatic C-H (~3030 cm⁻¹) .

- X-ray Crystallography : Limited by its liquid state; derivatization (e.g., hydrochloride salt) may facilitate crystal growth .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (corrosive category 1C) .

- Ventilation : Use fume hoods due to volatility (flash point 91°C) and air sensitivity .

- Storage : Inert atmosphere (N₂/Ar) at 4°C, away from oxidizers and acids to avoid exothermic reactions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physical properties (e.g., solubility, melting point)?

- Methodological Answer :

- Solubility Testing : Systematically test in polar (water, ethanol) and nonpolar solvents (hexane) under controlled pH and temperature .

- Melting Point Verification : Use differential scanning calorimetry (DSC) for precise measurement (reported estimate: 116°C ).

- Reproducibility : Cross-validate results with independent labs and reference systematic reviews (e.g., Cochrane guidelines for data harmonization ).

Q. What advanced catalytic systems enhance this compound’s reactivity in biocatalytic or organometallic reactions?

- Methodological Answer :

- Enzymatic Catalysis : Amine dehydrogenases (e.g., from Bacillus subtilis) for stereoselective amination of ketones .

- Transition Metal Complexes : Ru(II)-NHC catalysts for N-alkylation of amines with alcohols, optimizing ligand design for turnover frequency .

- Dynamic Covalent Chemistry : Urea-based catalysts to stabilize intermediates in reductive amination .

Q. How can electronic structure studies (e.g., charge distribution) inform this compound’s reactivity in complex matrices?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) to map frontier molecular orbitals and predict nucleophilic/electrophilic sites (InChIKey: VKJXAQYPOTYDLO ).

- Spectroelectrochemistry : In-situ UV-Vis monitoring of redox behavior in buffered solutions .

- Surface-Enhanced Raman Spectroscopy (SERS) : Probe adsorption dynamics on metallic nanoparticles for catalytic applications .

Q. What experimental designs mitigate biases in pharmacological studies involving this compound derivatives?

- Methodological Answer :

- Blinded Protocols : Randomize compound administration and use placebo controls in in vivo assays (e.g., anti-obesity studies) .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism) .

- Metabolite Profiling : LC-MS/MS to track biotransformation products and avoid false-positive bioactivity claims .

Q. Data Analysis & Reporting

Q. How should researchers address variability in bioactivity data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Apply random-effects models to account for heterogeneity (e.g., varying cell lines, assay conditions) .

- Sensitivity Analysis : Identify outliers using Grubbs’ test or principal component analysis (PCA) .

- Reporting Standards : Adhere to ARRIVE guidelines for preclinical studies to enhance reproducibility .

Q. What statistical methods validate structure-activity relationships (SAR) for this compound analogs?

- Methodological Answer :

- Multivariate Regression : Correlate substituent effects (e.g., logP, Hammett σ) with bioactivity .

- Machine Learning : Train QSAR models using open-source tools (e.g., RDKit, KNIME) on datasets like ChEMBL .

- Crystallographic Data Mining : Use Cambridge Structural Database (CSD) to identify conserved binding motifs .

Propriétés

IUPAC Name |

2-(4-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-8-2-4-9(5-3-8)6-7-10/h2-5H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJXAQYPOTYDLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70186305 | |

| Record name | p-Methylphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3261-62-9 | |

| Record name | 2-(p-Tolyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3261-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Methylphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003261629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3261-62-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Methylphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-methylphenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-METHYLPHENETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2APY7DEB6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.